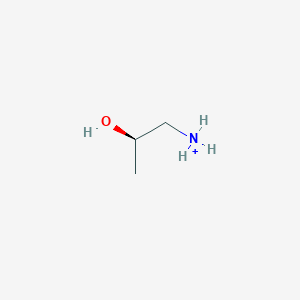

2-Hydroxy-propyl-ammonium

描述

Structure

3D Structure

属性

分子式 |

C3H10NO+ |

|---|---|

分子量 |

76.12 g/mol |

IUPAC 名称 |

[(2R)-2-hydroxypropyl]azanium |

InChI |

InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/p+1/t3-/m1/s1 |

InChI 键 |

HXKKHQJGJAFBHI-GSVOUGTGSA-O |

SMILES |

CC(C[NH3+])O |

手性 SMILES |

C[C@H](C[NH3+])O |

规范 SMILES |

CC(C[NH3+])O |

产品来源 |

United States |

Nomenclature and Structural Diversity Within 2 Hydroxypropylammonium Compounds

The systematic naming of 2-hydroxypropylammonium compounds follows the established rules of chemical nomenclature, which provide an unambiguous way to identify their structure. wikipedia.org The core of these compounds is the 2-hydroxypropylammonium cation, derived from 1-amino-2-propanol (also known as isopropanolamine). wikipedia.orgnist.gov The nomenclature specifies the location of the hydroxyl (-OH) group on the second carbon of the propyl chain and the ammonium (B1175870) (-NH3+) group on the first carbon.

The structural diversity of this class of compounds is extensive, arising from several key features:

Substitution on the Nitrogen Atom: The ammonium group can be primary (RNH3+), secondary (R2NH2+), tertiary (R3NH+), or quaternary (R4N+). For instance, tris(2-hydroxypropyl)amine can react with acids to form tris(2-hydroxypropyl)ammonium salts. researchgate.net Similarly, polymers like N,N-Dimethyl-2-hydroxypropylammonium chloride feature a quaternary ammonium group within their structure. lookchem.comcymitquimica.com

The Nature of the Anion: A wide variety of anions can be paired with the 2-hydroxypropylammonium cation, leading to a vast array of salts with different properties. Examples include the dihydrogen orthoborate and palmitate anions. nih.gov

Stereochemistry: The 2-hydroxypropylammonium cation possesses a chiral center at the second carbon atom, meaning it can exist as two different stereoisomers, (R)- and (S)-enantiomers. wikipedia.orgnist.gov This chirality is significant as it can influence the compound's biological activity and its interactions in chiral environments.

This structural versatility allows for the fine-tuning of the physicochemical properties of 2-hydroxypropylammonium compounds, making them suitable for a broad range of applications.

Nomenclature of Isopropanolamine Derivatives

| Common Name | Systematic Name | Abbreviation |

|---|---|---|

| Monoisopropanolamine | 1-Amino-2-propanol | MIPA |

| Diisopropanolamine | Bis(2-hydroxypropyl)amine | DIPA |

| Triisopropanolamine | Tris(2-hydroxypropyl)amine | TIPA |

Historical Context and Evolution of Academic Inquiry

The scientific journey of 2-hydroxypropylammonium compounds is intrinsically linked to the broader history of organic synthesis, which began in the 19th century with the rejection of vitalism and the establishment of unique chemical structures for natural molecules. nih.govsiue.edu The foundational molecule, 1-amino-2-propanol, can be synthesized by the reaction of propylene (B89431) oxide with aqueous ammonia. wikipedia.org This straightforward synthesis paved the way for the preparation of a wide range of derivatives.

Early academic interest in these compounds was likely driven by their utility as intermediates in the synthesis of more complex molecules and their properties as buffers and solubilizing agents for fats and oils. wikipedia.org The isopropanolamines, including mono-, di-, and triisopropanolamine, became commercially available and found use in various industrial applications. atamanchemicals.com

The evolution of academic inquiry has seen a shift from basic synthesis and characterization to more specialized research into their applications. For example, the development of protic ionic liquids based on 2-hydroxypropylammonium cations represents a more recent area of investigation, driven by the search for novel solvent systems with tunable properties. researchgate.net The synthesis of polymeric versions, such as poly(2-hydroxypropyldimethylammonium chloride), highlights the ongoing innovation in this field, expanding their use into areas like water treatment. cymitquimica.comgoogle.com

Current Research Landscape and Significance in Chemical Science

Polymerization Techniques Involving 2-Hydroxypropylamine Moieties

Copolymerization with Epichlorohydrin (B41342)

A significant industrial method for synthesizing polymers containing the 2-hydroxypropylammonium structure is the copolymerization of a secondary amine, most commonly dimethylamine (B145610), with epichlorohydrin. thegoodscentscompany.com This reaction produces a cationic polymer known as Poly(N,N-dimethyl-2-hydroxypropylammonium chloride) or dimethylamine-epichlorohydrin copolymer. cpolymerchem.comchembk.com This polymer is a cationic bactericide that can be effective in inhibiting the growth of algae and slime-forming bacteria in various water systems. cpolymerchem.com The process involves the reaction of N-methylmethanamine (dimethylamine) with (chloromethyl)oxirane (epichlorohydrin) to form the repeating 2-hydroxypropylammonium unit within the polymer chain. thegoodscentscompany.com

The resulting polyquaternium compound is noted for its water solubility and stability across a range of temperatures and pH conditions, including acidic, alkaline, and hard water environments. cpolymerchem.comchembk.com The cationic nature of the polymer allows it to interact with negatively charged cell walls of microorganisms, leading to their disruption. cpolymerchem.com

Table 1: Copolymerization of Dimethylamine and Epichlorohydrin

| Reactant 1 | Reactant 2 | Polymer Product |

|---|

Chemical Modification of Polysaccharides (e.g., Dextran (B179266), Chitosan)

The hydroxyl and amino groups present on polysaccharide backbones serve as reactive sites for chemical modification, allowing for the introduction of functional groups like 2-hydroxypropylammonium. mdpi.commdpi.comnih.gov This process, known as cationization, imparts new or enhanced properties to the natural polymers. conicet.gov.ar

Dextran

Dextran, a neutral polysaccharide, can be chemically modified to carry cationic 2-hydroxypropylammonium groups. A common and efficient method is a one-pot procedure that involves reacting dextran with an equimolar mixture of epichlorohydrin and a tertiary amine in an aqueous medium. researchgate.net The reaction mechanism suggests that the glycidyl (B131873) derivative of the tertiary amine, formed in situ, is the actual quaternization reagent. researchgate.net

For instance, dextran-based hydrogels with N,N-dimethyl-N-alkyl-N-(2-hydroxypropyl) ammonium chloride pendant groups have been synthesized by reacting crosslinked dextran with a mixture of N,N-dimethyl-N-alkyl amine and epichlorohydrin at 70°C. researchgate.netnih.gov This modification creates amphiphilic cationic polymers, where the properties can be tuned by varying the length of the alkyl chain on the tertiary amine. researchgate.netmdpi.com The successful synthesis and chemical structure of these modified dextrans have been confirmed using analytical techniques such as elemental analysis, potentiometric titration, FT-IR, and NMR spectroscopy. researchgate.netnih.gov

Table 2: Synthesis of Cationic Dextran Derivatives

| Polysaccharide | Reagents | Reaction Conditions | Product |

|---|---|---|---|

| Dextran | Epichlorohydrin, N,N-dimethyl-N-alkyl amine (e.g., alkyl = C2, C12, C16) | Aqueous solution, 70°C, 6 hours | Dextran with N,N-dimethyl-N-alkyl-N-(2-hydroxypropyl) ammonium chloride groups researchgate.net |

Chitosan, a derivative of chitin, possesses primary amino and hydroxyl groups that are ideal sites for chemical modification. mdpi.commdpi.compurkh.com A key derivative is 2-hydroxypropyltrimethyl ammonium chloride chitosan (HACC), a polycationic compound with enhanced water solubility compared to the parent chitosan. mdpi.com

The synthesis of HACC is typically performed in a multi-step reaction. mdpi.commdpi.com In a representative procedure, chitosan is first dissolved in an isopropanol/sodium hydroxide (B78521) solution. Subsequently, 3-chloro-2-hydroxypropyl trimethylammonium chloride is added, and the mixture is heated to facilitate the reaction, often at around 80°C for several hours. mdpi.commdpi.com The final product is obtained after adjusting the pH to neutral, followed by precipitation and purification. mdpi.com This modification significantly improves the functional properties of chitosan, making it suitable for a wider range of applications. mdpi.comrsc.org

Table 3: Synthesis of 2-Hydroxypropyltrimethyl Ammonium Chitosan (HACC)

| Polysaccharide | Reagents | Reaction Conditions | Product |

|---|

Novel Synthetic Pathways and Green Chemistry Approaches

The development of synthetic routes for 2-hydroxypropylammonium and its derivatives is increasingly influenced by the principles of green chemistry and the search for novel, more efficient pathways. nih.govnih.gov

Novel Synthetic Pathways

Research into novel synthetic pathways aims to improve efficiency, yield, and purity. One patented method describes the synthesis of glycidyl ether compounds, which can be precursors to 2-hydroxypropylammonium salts, in the absence of water and organic solvents by using a phase-transfer catalyst. google.com This approach seeks to overcome issues associated with two-phase reaction systems. google.com

More broadly, computational tools and retrosynthesis models are being developed to predict new, promising synthetic routes for desired chemicals. researchgate.net These systems analyze structural changes and reaction mechanisms to deduce viable pathways and the enzymes that could be involved. researchgate.net Another emerging strategy is the use of synthetic biomolecular scaffolds (composed of proteins or nucleic acids) to co-localize enzymes and substrates in a synthetic pathway, potentially increasing productivity and controlling reaction intermediates. nih.gov While not yet specifically documented for 2-hydroxypropylammonium synthesis, these advanced methodologies represent the future of designing chemical production processes. researchgate.netnih.gov

Green Chemistry Approaches

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov Key principles include the use of renewable starting materials, safer solvents, and energy-efficient processes.

Several synthetic methods for 2-hydroxypropylammonium derivatives align with these principles:

Aqueous Synthesis: The one-pot synthesis of cationized dextran and pullulan, which uses water as the solvent, is an example of a greener alternative to methods requiring organic solvents. researchgate.net

Solvent-Free Reactions: The direct proton transfer reaction between tris(2-hydroxypropyl)amine and various carboxylic acids to form tris(2-hydroxypropyl)ammonium salts is a solvent-free method, representing a clean and efficient synthesis. researchgate.net

Biocatalysis: The development of biocatalytic synthesis routes, using enzymes to perform specific chemical transformations, is a key area of green chemistry that could reduce energy consumption and improve selectivity. vulcanchem.com

Use of Greener Solvents: Beyond water, research is exploring the use of other green solvents like supercritical carbon dioxide (CO2) for chemical synthesis, which is non-toxic and non-flammable. nih.gov

Table 4: Green Chemistry Approaches in Synthesis

| Approach | Key Feature | Relevance to 2-Hydroxypropylammonium Synthesis |

|---|---|---|

| Aqueous "One-Pot" Synthesis | Uses water as a solvent, simplifies procedure. | Applied in the cationization of polysaccharides like dextran. researchgate.net |

| Solvent-Free Synthesis | Reactants are mixed directly without a solvent medium. | Synthesis of tris(2-hydroxypropyl)ammonium salts from the corresponding amine and acid. researchgate.net |

| Biocatalysis | Use of enzymes as catalysts. | A potential future route to reduce energy consumption and improve synthesis efficiency. vulcanchem.com |

Spectroscopic Characterization

Spectroscopic methods are instrumental in confirming the identity and purity of synthesized 2-hydroxypropylammonium compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, along with elemental analysis, are routinely employed for this purpose. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular framework of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum of 2-hydroxypropylammonium, the signals corresponding to the protons of the propyl chain and the ammonium group can be distinctly observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, protons attached to carbons bearing hydroxyl or ammonium groups will typically resonate at a lower field (higher ppm value) due to the deshielding effect of these electronegative groups. chemistrysteps.com The integration of the peak areas in the ¹H NMR spectrum provides the relative ratio of the number of protons in different environments, further confirming the structure. thermofisher.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the 2-hydroxypropylammonium cation gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are also dependent on their hybridization and the nature of the attached functional groups. organicchemistrydata.org For example, the carbon atom bonded to the hydroxyl group (C-2) would be expected to have a chemical shift in the range typical for secondary alcohols.

The following table provides representative ¹H and ¹³C NMR chemical shift ranges for the 2-hydroxypropylammonium cation. Actual values can vary depending on the solvent and the counter-ion present in the salt.

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| H on C1 | ~1.1-1.3 | - |

| H on C2 | ~3.8-4.2 | - |

| H on C3 | ~2.8-3.2 | - |

| H on N⁺ | Variable | - |

| OH | Variable | - |

| C1 | ~20-25 | - |

| C2 | ~65-70 | - |

| C3 | ~50-55 | - |

Note: The chemical shifts for protons on heteroatoms (N⁺ and OH) can be broad and their positions are highly dependent on solvent, concentration, and temperature.

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. bruker.com The FT-IR spectrum of a 2-hydroxypropylammonium salt displays characteristic absorption bands corresponding to the vibrations of its various bonds. researchgate.net

Key vibrational frequencies observed in the FT-IR spectrum of 2-hydroxypropylammonium salts include:

O-H Stretching: A broad band typically in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding.

N-H Stretching: The stretching vibrations of the ammonium group (N⁺-H) usually appear as a broad band in the range of 3000-3300 cm⁻¹.

C-H Stretching: Absorption bands corresponding to the stretching vibrations of the C-H bonds in the propyl group are observed in the 2800-3000 cm⁻¹ region.

C-O Stretching: The stretching vibration of the C-O bond of the secondary alcohol is typically found in the 1050-1150 cm⁻¹ range.

N-H Bending: The bending vibrations of the ammonium group can be seen around 1500-1600 cm⁻¹.

The following table summarizes the characteristic FT-IR absorption bands for 2-hydroxypropylammonium compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| N⁺-H | Stretching | 3000-3300 (broad) |

| C-H | Stretching | 2800-3000 |

| N⁺-H | Bending | 1500-1600 |

| C-O | Stretching | 1050-1150 |

The presence and positions of these bands in the FT-IR spectrum serve as a fingerprint for the 2-hydroxypropylammonium cation, confirming the presence of its key functional groups. researchgate.netresearchgate.net

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. huji.ac.iluni-ulm.de This method provides a fundamental verification of the empirical formula of a newly synthesized 2-hydroxypropylammonium salt. researchgate.net

The experimentally determined weight percentages of carbon, hydrogen, and nitrogen are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and theoretical values, typically within a ±0.4% margin, confirms the elemental composition and purity of the compound. researchgate.netcolorado.edu This is particularly important for verifying the successful formation of the intended salt and the absence of significant impurities.

For example, for a hypothetical 2-hydroxypropylammonium salt with the formula C₃H₁₀NO⁺·X⁻, where X⁻ is a counter-ion, the theoretical elemental percentages would be calculated based on the total molecular weight of the salt.

| Element | Theoretical % | Experimental % |

| Carbon (C) | Calculated Value | Measured Value |

| Hydrogen (H) | Calculated Value | Measured Value |

| Nitrogen (N) | Calculated Value | Measured Value |

Discrepancies between the found and calculated values can indicate the presence of solvent molecules in the crystal lattice or other impurities.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers a definitive three-dimensional picture of the molecule in the solid state. rigaku.com

Studies on the crystal structures of various 2-hydroxypropylammonium salts have revealed detailed information about the packing of the ions in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding between the hydroxyl and ammonium groups of the cation and the anion. researchgate.netresearchgate.net These interactions play a crucial role in stabilizing the crystal structure. The data obtained from single-crystal X-ray diffraction, including the unit cell dimensions and the space group, provide an unambiguous confirmation of the solid-state structure.

Conformational analysis focuses on the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nobelprize.orgcurlyarrows.combritannica.com In the solid state, the 2-hydroxypropylammonium cation is locked into a specific conformation within the crystal lattice. X-ray crystallography provides the precise torsional angles that define this conformation. researchgate.net

The conformation of the 2-hydroxypropylammonium cation in the crystalline phase is influenced by a balance of intramolecular steric interactions and intermolecular forces, primarily hydrogen bonding. ethz.ch The relative orientation of the hydroxyl and ammonium groups can vary depending on the nature of the counter-ion and the resulting crystal packing. For example, the cation may adopt a conformation that maximizes hydrogen bonding opportunities with neighboring anions and other cations, leading to a stable, low-energy arrangement in the crystal. researchgate.net The study of these preferred conformations in the solid state provides valuable insights into the non-covalent interactions that govern the supramolecular assembly of 2-hydroxypropylammonium salts.

Crystal Engineering and Supramolecular Interactions in Ionic Systems

The 2-hydroxypropylammonium cation is a valuable component in the field of crystal engineering, which focuses on the design and synthesis of solid-state structures with desired properties. The cation's structure, featuring both a hydroxyl (-OH) group and an ammonium (-NH₃⁺) group, allows it to act as a potent hydrogen bond donor. This capability is fundamental to the formation of complex and predictable supramolecular architectures. bbau.ac.insiesascs.edu.innih.gov

In ionic salts, 2-hydroxypropylammonium cations and their corresponding anions self-assemble into well-defined patterns primarily through strong hydrogen bonds. bbau.ac.inresearchgate.net Research on the crystal structure of 2-hydroxypropylammonium 4-nitrobenzoate (B1230335) demonstrates how these ionic components serve as building blocks. researchgate.net They are held together by a network of ionic N-H···O and O-H···O hydrogen bonds, creating a stable, three-dimensional lattice. researchgate.net The presence of different substituents on the cation can alter the resulting crystal packing, leading to the formation of varied structural motifs, such as 2D layers. researchgate.net

The key to these structures is the array of non-covalent interactions, including hydrogen bonding, ion-ion interactions, and van der Waals forces, which collectively stabilize the crystal lattice. bbau.ac.insiesascs.edu.in The directionality and strength of hydrogen bonds, in particular, are crucial for molecular recognition and the assembly of these ordered systems. siesascs.edu.inbeilstein-journals.org The study of such interactions is essential for creating new materials with specific physical and chemical properties.

Table 1: Supramolecular Interactions in 2-Hydroxypropylammonium Salts

| Interaction Type | Description | Role in Crystal Structure |

|---|---|---|

| Hydrogen Bonding (N-H···O, O-H···O) | Strong, directional electrostatic attraction between a hydrogen atom on the cation and an electronegative atom (like oxygen) on the anion. siesascs.edu.inresearchgate.net | Primary driving force for the self-assembly of ions into defined supramolecular architectures like chains and layers. researchgate.net |

| Ionic Interactions | Non-directional electrostatic attraction between the positively charged 2-hydroxypropylammonium cation and the negatively charged anion. siesascs.edu.in | Provides overall stability to the crystal lattice. siesascs.edu.in |

| van der Waals Forces | Weak, non-specific interactions arising from temporary fluctuations in electron distribution. bbau.ac.in | Contribute to the close packing of molecules within the crystal. |

Advanced Analytical Methodologies

Potentiometric Sensor Development Utilizing 2-Hydroxypropylamine Ligands

Potentiometric sensors are electrochemical devices that measure the electrical potential difference to determine the concentration of a specific ion in a solution. taylorandfrancis.com The neutral form of the subject compound, 2-hydroxypropylamine, has been utilized as a key component in the fabrication of these sensors. Its utility stems from its ability to act as a ligand, where the nitrogen and oxygen atoms can selectively bind to certain metal ions. dergipark.org.trchem-soc.si

In one study, a Schiff base derived from 2-hydroxypropylamine, specifically 4-nitrophenylazo-N-(2-hydroxypropylamine)salicylidine (NHPS), was used as an ionophore in a PVC membrane electrode for the detection of zirconium (Zr⁴⁺) ions. dergipark.org.tr An ionophore is a substance that can reversibly bind ions and transport them across a lipid barrier, such as a PVC membrane. dergipark.org.tr The selective binding of zirconium ions by the NHPS ionophore at the membrane-solution interface generates a potential change that is proportional to the concentration of the zirconium ions. taylorandfrancis.comdergipark.org.tr

This sensor demonstrated high selectivity and a Nernstian response, which indicates that the potential changes predictably with the ion concentration. dergipark.org.tr The development of such sensors highlights the importance of ligands like 2-hydroxypropylamine in creating cost-effective and efficient analytical tools for environmental and industrial monitoring. taylorandfrancis.comdergipark.org.tr

Table 2: Performance Characteristics of a Zirconium Ion-Selective Electrode Based on a 2-Hydroxypropylamine Derivative

| Parameter | Value | Reference |

|---|---|---|

| Ionophore | 4-nitrophenylazo-N-(2-hydroxypropylamine)salicylidine (NHPS) | dergipark.org.tr |

| Linear Range | 1.0×10⁻² to 2.0×10⁻⁷ mol L⁻¹ | dergipark.org.tr |

| Slope | 29.37 mV per decade | dergipark.org.tr |

| Detection Limit | 2.0×10⁻⁸ mol L⁻¹ | dergipark.org.tr |

| Response Time | ~10 seconds | dergipark.org.tr |

| Operational pH Range | 5.0 - 9.5 | dergipark.org.tr |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are used to measure changes in the physical and chemical properties of a material as a function of temperature. mooreanalytical.commvpsvktcollege.ac.in Thermogravimetric Analysis (TGA) monitors the mass of a sample as it is heated, revealing information about thermal stability, decomposition, and desolvation. mooreanalytical.commt.com Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference, identifying transitions such as melting, crystallization, and glass transitions. mooreanalytical.comazom.com

A study of the protic ionic liquid 2-hydroxypropylammonium formate (B1220265) utilized both TGA and DSC to characterize its thermal properties. researchgate.net TGA is used to determine the temperature at which the compound begins to decompose, providing insight into its thermal stability. mvpsvktcollege.ac.inresearchgate.net For salts containing organic cations like 2-hydroxypropylammonium, decomposition often involves the loss of the amine or other volatile components. azom.com

DSC analysis can reveal the melting point and other phase transitions. mooreanalytical.com For instance, research on tris(2-hydroxypropyl)ammonium salts showed that many are protic ionic liquids with melting temperatures below 100 °C. researchgate.net The combined TGA/DSC analysis provides a comprehensive thermal profile of the material, which is crucial for determining its suitability for various applications, particularly those involving elevated temperatures. azom.com

Table 3: Principles of Thermal Analysis Techniques

| Technique | Principle | Information Obtained |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mooreanalytical.commvpsvktcollege.ac.in | Thermal stability, decomposition temperatures, sample composition (e.g., moisture content), and reaction kinetics. mvpsvktcollege.ac.inmt.com |

| Differential Scanning Calorimetry (DSC) | Measures the heat required to increase the temperature of a sample compared to a reference as a function of temperature. mooreanalytical.com | Melting point, crystallization, glass transition, heat capacity, and thermal stability. mooreanalytical.comazom.com |

Theoretical and Computational Studies on 2 Hydroxypropylammonium Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have been utilized to investigate the electronic structure and properties of systems containing the 2-hydroxypropylammonium cation. These studies provide insights into the relationship between the molecular structure of the cation and the macroscopic properties of the resulting material.

For instance, DFT calculations have been applied to understand how structural modifications—such as the presence of a hydroxyl group on the alkyl chain—influence the electrochemical stability of ionic liquids. researchgate.net In the case of 2-hydroxypropylammonium formate (B1220265), quantum chemical calculations complement experimental findings to provide a more complete picture of its behavior. grafiati.comunibl.org Such calculations can help define simple structural descriptors for both the cation and its corresponding anion, which can then be used in Quantitative Structure-Property Relationship (QSPR) analyses. researchgate.net These analyses aim to correlate the molecular structure with physicochemical properties, such as thermal stability or electrochemical windows, which are crucial for designing ionic liquids for specific applications like electrolytes in batteries or supercapacitors. researchgate.net

Molecular Dynamics Simulations of Liquid and Interfacial Systems

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For 2-hydroxypropylammonium-based systems, MD simulations have been crucial for understanding the structural organization and interactions in both bulk liquid phases and at interfaces. researchgate.netresearchgate.net

A significant area of study involves the interactions between 2-hydroxypropylammonium formate and water. researchgate.netrsc.orgresearchgate.net MD simulations have been employed to investigate these mixtures across various compositions and temperatures. researchgate.net The simulations provide a detailed, atomistic view of the system's structural organization, which underpins macroscopic properties like density, viscosity, and conductivity. researchgate.net By analyzing radial distribution functions (RDFs) from MD simulations, researchers can understand the nature of interactions and the structuring of water and ions within the mixture. researchgate.net These computational studies support and explain experimental observations, such as deviations from ideal behavior in electrolyte solutions. researchgate.net

The insights from MD simulations are vital for applications where the behavior of the ionic liquid in the presence of water is critical, such as in designing eco-friendly hydraulic fluids or in applications involving dissolution processes. unibl.orgresearchgate.netacs.org

Investigations into Intermolecular Interactions (e.g., Hydrogen Bonding, Ionic Interactions)

The 2-hydroxypropylammonium cation contains both an ammonium (B1175870) group (-NH3+) and a hydroxyl group (-OH), making it capable of forming strong intermolecular interactions, particularly hydrogen bonds. researchgate.netscispace.com These interactions are fundamental to the structure and properties of the compounds it forms.

Crystal structure analyses of salts like 2-hydroxypropylammonium 4-nitrobenzoate (B1230335) reveal extensive hydrogen-bonding networks. researchgate.netscispace.com In these structures, the ionic components act as building blocks for a larger supramolecular architecture held together by ionic N-H···O and O-H···O hydrogen bonds. researchgate.net The building blocks can self-assemble into complex structures, such as helix-like chains, which are then further organized into two-dimensional layers through the same types of interactions. researchgate.net

Table 1: Hydrogen Bond Types in 2-Hydroxypropylammonium Salts This table is generated based on findings from crystallographic studies.

| Interacting Groups | Hydrogen Bond Type | Role in Crystal Structure |

| Ammonium (N-H) and Carboxylate (O) | N-H···O | Ionic hydrogen bonding, formation of primary structural motifs |

| Hydroxyl (O-H) and Carboxylate (O) | O-H···O | Supramolecular assembly, linking building blocks |

| Carbon (C-H) and Carboxylate (O) | C-H···O | Further stabilization of the crystal packing |

Data sourced from crystallographic studies of 2-hydroxypropylammonium 4-nitrobenzoate. researchgate.net

Conformational Energy Landscapes and Stereochemical Analysis

The 2-hydroxypropylammonium cation possesses conformational flexibility due to the rotatable bonds in its propyl chain. The relative orientation of the hydroxyl and ammonium groups can lead to different conformers with varying energies.

Studies on polyelectrolytes incorporating a derivative, N-ethyl-N,N-dimethyl-2-hydroxypropylammonium chloride, have shown that hydrodynamic measurements can provide information about the conformation of the polyion in solution. acs.orgresearchgate.net The spatial arrangement of the polymer chains, which is dependent on the conformation of the individual monomer units, is influenced by factors like charge density and solvent composition. acs.orgresearchgate.net

From a stereochemical perspective, the 2-hydroxypropylammonium cation is chiral, as the second carbon atom in the propyl chain is a stereocenter. Therefore, it can exist as two enantiomers, (R)- and (S)-2-hydroxypropylammonium. Unless a specific stereoisomer is synthesized, the compound is typically present as a racemate (an equal mixture of both enantiomers). googleapis.comscribd.com The specific stereochemistry can be crucial in applications involving chiral recognition or in biological systems, but for many bulk applications as a simple cation in ionic liquids, the racemic mixture is used. google.com

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions Involving 2-Hydroxypropylamine Precursors

The unprotonated form of 2-hydroxypropylammonium, 2-hydroxypropylamine (also known as 1-amino-2-propanol), possesses a nucleophilic amino group that readily participates in nucleophilic substitution reactions. This reactivity is fundamental to the synthesis of a wide array of derivatives. In these reactions, the lone pair of electrons on the nitrogen atom attacks an electrophilic center, leading to the displacement of a leaving group.

A notable example is the synthesis of 2-aminothiazol-4-one derivatives. A multicomponent approach has been developed for the synthesis of 5-aryl/heterylidene-2-(3-hydroxypropylamino)-thiazol-4-ones starting from 2-thioxothiazolidin-4-one or 2-methylsulfanylthiazol-4-one. This method involves the simultaneous aminolysis of the 2-thioxo- or 2-methylsulfanyl groups and a Knoevenagel condensation with (hetero)aromatic aldehydes, using 3-aminopropan-1-ol (an isomer of 2-hydroxypropylamine) as a catalyst and reactant. researchgate.net

Another significant application of nucleophilic substitution is in the synthesis of aminoanthraquinone derivatives. For instance, 1,4-dihydroxyanthraquinone can be subjected to various modifications and then treated with an amine, such as butylamine, in the presence of a catalyst like iodobenzene (B50100) diacetate, to produce aminoanthraquinones. mdpi.com While this example uses butylamine, the principle applies to other primary amines like 2-hydroxypropylamine, where the amino group acts as the nucleophile.

The following interactive table summarizes representative nucleophilic substitution reactions involving 2-hydroxypropylamine or similar amino alcohols as precursors.

| Reactant 1 (Precursor) | Reactant 2 (Electrophile) | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Thioxothiazolidin-4-one | Aromatic/Heteroaromatic Aldehyde & 3-Aminopropan-1-ol | Catalytic aminolysis and Knoevenagel condensation | 5-Aryl/heterylidene-2-(3-hydroxypropylamino)-thiazol-4-ones | researchgate.net |

| 1,4-Dihydroxyanthraquinone derivatives | Butylamine (as an example amine) | Presence of PhI(OAc)₂ as catalyst | Aminoanthraquinone derivatives | mdpi.com |

| Alcohols | Fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) and various amines | Mechanochemical (ball milling), K₂HPO₄ as base | Alkylated amines | nih.gov |

Reactions of the Hydroxyl Functionality

The hydroxyl group of 2-hydroxypropylammonium and its precursor is a versatile functional group that can undergo several types of reactions, most notably oxidation and esterification.

Oxidation: The secondary hydroxyl group in 2-hydroxypropylamine can be oxidized to a ketone. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The reaction involves the removal of two hydrogen atoms, one from the hydroxyl group and one from the adjacent carbon atom, to form a carbon-oxygen double bond.

Esterification: The hydroxyl group can react with a carboxylic acid or its derivatives (such as acyl chlorides or acid anhydrides) to form an ester. This reaction, known as esterification, is typically catalyzed by a strong acid, such as concentrated sulfuric acid, when a carboxylic acid is used. chemguide.co.uk The reaction is reversible, and to drive it towards the formation of the ester, water is often removed as it is formed. byjus.com Alternatively, more reactive derivatives of carboxylic acids can be used. For example, the reaction with an acyl chloride is vigorous at room temperature and produces hydrogen chloride as a byproduct. chemguide.co.uk Acid anhydrides also react to form esters, generally at a slower rate than acyl chlorides. chemguide.co.uk

The table below provides an overview of key reactions involving the hydroxyl functionality.

| Reactant | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-Hydroxypropylamine | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | Oxidation | 1-Aminopropan-2-one | |

| 2-Hydroxypropylamine | Carboxylic Acid (e.g., Acetic Acid) + Acid Catalyst (e.g., H₂SO₄) | Esterification | 2-Acetoxypropylamine | chemguide.co.ukbyjus.com |

| 2-Hydroxypropylamine | Acyl Chloride (e.g., Acetyl Chloride) | Esterification | 2-Acetoxypropylamine | chemguide.co.uk |

| 2-Hydroxypropylamine | Acid Anhydride (e.g., Acetic Anhydride) | Esterification | 2-Acetoxypropylamine | chemguide.co.uk |

Ammonium (B1175870) Group Reactivity and Functionalization

The ammonium group of 2-hydroxypropylammonium, being the protonated form of the amine, is less reactive as a nucleophile. However, it is a key site for functionalization, particularly through quaternization reactions starting from the corresponding tertiary amine. Quaternization involves the alkylation of the nitrogen atom to form a quaternary ammonium salt, which carries a permanent positive charge.

A significant application of this reactivity is in the synthesis of cationic polymers. For example, polysaccharides like pectin (B1162225) can be modified to include quaternary ammonium groups. mdpi.com This is often achieved by reacting the polysaccharide with a mixture of a tertiary amine (such as N,N-dimethyl-N-alkyl amine) and epichlorohydrin (B41342) in an aqueous solution. mdpi.com This in-situ formation of the quaternizing agent, a glycidyl (B131873) derivative of the tertiary amine, allows for the introduction of N,N-dimethyl-N-alkyl-N-(2-hydroxypropyl) ammonium chloride pendent groups onto the polymer backbone. mdpi.comconicet.gov.ar The degree of substitution can be controlled by adjusting reaction parameters such as the molar ratios of the reactants and the temperature. researchgate.net

Specific quaternary ammonium salts can also be synthesized. For instance, octadecyl-bis(1-(N,N-dimethyl)propanamide)-(3'-sodium phosphate-2'-hydroxypropyl) ammonium chloride has been synthesized through a multi-step process concluding with a quaternization reaction. researchgate.net

The following table details examples of functionalization at the ammonium group.

| Starting Material | Reagents | Reaction Type | Functionalized Product | Reference |

|---|---|---|---|---|

| Pectin (as a polysaccharide backbone) | N,N-dimethyl-N-alkyl amine and Epichlorohydrin | Quaternization | Pectin with N,N-dimethyl-N-alkyl-N-(2-hydroxypropyl) ammonium chloride groups | mdpi.com |

| Octadecyl-bis(propanamide)-tertiary amine | Sodium 3-chloro-2-hydroxypropyl phosphate | Quaternization | Octadecyl-bis(1-(N,N-dimethyl)propanamide)-(3'-sodium phosphate-2'-hydroxypropyl) ammonium chloride | researchgate.net |

| Esteramine intermediate | Dimethyl sulfate (B86663) or Methyl chloride | Quaternization | Quaternary ammonium salt | vulcanchem.com |

Stability and Degradation Pathways (Chemical, Non-Biological Contexts)

The stability of 2-hydroxypropylammonium is a critical factor in its application and storage. In non-biological contexts, its degradation can be initiated by thermal stress, oxidation, or hydrolysis, particularly in its derivative forms.

Thermal and Oxidative Degradation: Studies on analogous amine compounds used in CO₂ capture processes, such as blends of 3-amino-1-propanol and 1-(2-hydroxyethyl)pyrrolidine, provide insights into potential degradation pathways. nih.gov Factors that accelerate the degradation of these amines include elevated temperatures, high oxygen concentrations, and the presence of metal ions like iron. nih.gov Thermal degradation experiments conducted at 135 °C in the presence of CO₂ showed that blends could be more stable than primary amines alone but less stable than tertiary amines. nih.gov Oxidative degradation can lead to a variety of products, including ammonia, smaller amines, ureas, and carboxylic acids like formic acid. nih.gov For instance, the degradation of a blend of 3-amino-1-propanol resulted in products such as 3-(methylamino)-1-propanol and N,N′-bis(3-hydroxypropyl)-urea. nih.gov

Hydrolysis: While the ether and alcohol functionalities are generally stable to hydrolysis, derivatives of 2-hydroxypropylammonium that contain ester or amide linkages can be susceptible. Hydrolysis is the cleavage of a chemical bond by reaction with water. Ester hydrolysis can be catalyzed by either acid or base. libretexts.org Acid-catalyzed hydrolysis is a reversible process that yields a carboxylic acid and an alcohol. libretexts.org In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that produces a carboxylate salt and an alcohol. libretexts.org Amide hydrolysis is also possible but generally occurs at a slower rate than ester hydrolysis. nih.gov The resistance of certain derivatives to hydrolysis can be a desirable property, for example, in the design of durable materials. rsc.org

The table below summarizes potential degradation pathways for 2-hydroxypropylammonium and its derivatives.

| Degradation Pathway | Influencing Factors | Potential Degradation Products | Reference |

|---|---|---|---|

| Thermal Degradation | High temperature (e.g., >100-135 °C), presence of CO₂ | Ammonia, smaller amines, ureas, carboxylic acids | nih.govnih.gov |

| Oxidative Degradation | Presence of oxygen, metal ions (e.g., iron), light | Aldehydes, ketones, carboxylic acids, ammonia | nih.govmdpi.com |

| Hydrolysis (of ester derivatives) | Presence of water, acid or base catalysis | 2-Hydroxypropylamine, corresponding carboxylic acid (or its salt) | libretexts.org |

Applications in Advanced Chemical and Material Systems

Role as Catalysts and Co-catalysts

2-Hydroxy-propyl-ammonium compounds, particularly those with tertiary amine or quaternary ammonium (B1175870) structures, function as effective catalysts in various organic reactions, most notably in those involving isocyanates. google.compoliuretanos.com.br The presence of both a hydroxyl group and a nitrogenous center allows these molecules to participate actively in reaction mechanisms.

Quaternary ammonium salts, a related class of compounds, have also been identified as highly active catalysts for isocyanate cyclotrimerization, with their catalytic activity often surpassing that of tertiary amines and organic acid salts. researchgate.net The structure of both the cation and the anion in N-hydroxyalkyl quaternary ammonium carboxylate catalysts can significantly alter the reaction rate. researchgate.net

Key Research Findings on Isocyanate Catalysis:

| Catalyst Type | Key Finding |

| Hydroxyalkyl Tertiary Amines | Exhibit excellent gelling and curing catalytic activity in polyurethane production and effective catalytic activity in the trimerization of organic isocyanates. google.com |

| Primary Hydroxyethyl Tertiary Amines | Possess significantly higher catalytic activity compared to similar structures with secondary or tertiary hydroxyl groups. google.com |

| Quaternary Ammonium Salts | Show the highest catalytic activity in the cyclotrimerization of phenyl isocyanate compared to organic acid salts and tertiary amines. researchgate.net |

| N-hydroxyalkyl Quaternary Ammonium Carboxylates | The reaction rate is profoundly affected by the structure of both the anion and the cation. researchgate.net |

These compounds are instrumental in controlling the reaction profiles in the production of polyurethanes and polyisocyanurates, enabling the efficient formation of these versatile polymers. google.compoliuretanos.com.br

In the manufacturing of polyurethane foams, catalysts are essential for controlling the two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). epo.orgmdpi.com this compound derivatives, especially tertiary amines, are widely used to balance these reactions and achieve the desired foam properties. poliuretanos.com.brepo.orggoogleapis.com

The formulation of polyurethane foam is a complex process where raw material temperature, atmospheric conditions, and additives must be carefully controlled. olmogiuseppespa.com The choice of catalyst influences the reaction kinetics, which in turn affects the foam's cellular structure, density, and mechanical properties. mdpi.com For instance, in high-resilience molded foams for applications like automotive seating, mixtures of amine catalysts are used to achieve fast demold times. epo.org Boron-modified hydroxypropyl urea (B33335) derivatives have also been explored as polyols in rigid polyurethane foams, where the presence of nitrogen and boron can decrease the foam's combustibility. nih.gov

Table of Components in a Typical High Resilience Molded Polyurethane Foam Formulation:

| Component | Function |

| Polyol | Forms the main polymer backbone. epo.org |

| Polyisocyanate (e.g., TDI) | Reacts with polyol and water to form the polyurethane structure. epo.org |

| Water | Reacts with isocyanate to produce carbon dioxide gas, acting as a blowing agent. epo.orgmdpi.com |

| Amine Catalysts | Control the rates of the gelling and blowing reactions. poliuretanos.com.brepo.org |

| Surfactant (e.g., Silicone-based) | Stabilizes the foam cells during formation. epo.org |

| Crosslinkers/Chain Extenders | Modify the final mechanical properties of the foam. google.com |

The integration of isocyanate-reactive amine catalysts, such as those derived from the reaction of bis(dimethylaminopropyl)amine with propylene (B89431) oxide to yield bis(3-dimethylaminopropyl)(2-hydroxypropyl)amine, leads to the formation of low-emission polyurethane foams. google.com This is because the hydroxyl group can react and form a covalent bond with the isocyanate, incorporating the catalyst into the polymer matrix. google.com

Integration in Polymeric Materials and Formulations

Polymeric derivatives of this compound, specifically poly(2-hydroxypropyl dimethyl ammonium chloride), are utilized as cationic flocculants in water and wastewater treatment. simo-chem.comgoogle.com These polymers are effective in clarifying water by neutralizing the charge of suspended particles, causing them to aggregate and settle. guidechem.comkemira.com

Cationic polymers like poly(2-hydroxypropyl-1, 1-N-dimethyl ammonium chloride) are employed in various applications, including sewage disposal, mining, and mineral processing. google.com The mechanism of action involves the positively charged quaternary ammonium groups in the polymer chain interacting with negatively charged particles, such as proteins, cellulose (B213188), and other organic matter commonly found in wastewater. nbinno.comgoogle.com This interaction leads to the formation of larger flocs that can be more easily separated from the water through sedimentation or filtration. guidechem.com

The effectiveness of these flocculants is demonstrated by their ability to treat oily wastewater, where they act as demulsifiers, and in the textile industry as aldehyde-free color stabilizers. simo-chem.comgoogle.com

Applications of Poly(2-hydroxypropyl-ammonium) Flocculants:

| Industry | Application |

| Water Treatment | Removal of suspended particles and organic matter. guidechem.compatsnap.com |

| Oil & Gas | Treatment of oily wastewater (demulsification). simo-chem.com |

| Mining & Mineral Processing | Cationic coagulant for separating minerals. google.com |

| Textile | Aldehyde-free color stabilizer. google.com |

| Papermaking | Anion garbage capturing agent and AKD change accelerator. google.com |

The synthesis of these polymers involves the condensation polymerization of compounds like dimethylamine (B145610) and epoxy chloropropane, resulting in a polymer with a stable structure and enhanced flocculation capabilities. google.com These polymeric flocculants are often more efficient than many conventional flocculants for treating organic sludges. google.com

Quaternary ammonium compounds derived from this compound exhibit surface-active properties, enabling their use as emulsifiers and surfactants in various industrial processes. mdpi.comwikipedia.org Surfactants are amphiphilic molecules that reduce surface tension between two liquids or between a liquid and a solid. firp-ula.org Cationic surfactants, such as quaternary ammonium salts, are known for their ability to adsorb on negatively charged surfaces, making them useful as antistatic agents and fabric softeners. wikipedia.orgmdpi.com

In industrial applications, these surfactants can be used for asphalt (B605645) fuel emulsification, crude oil mining, and in personal care products. mdpi.com Their emulsifying properties are crucial for creating stable mixtures of immiscible liquids, such as oil and water. asianpubs.org The effectiveness of an emulsifier is often related to its ability to lower the interfacial tension between the two phases. asianpubs.org

The structure of the surfactant molecule, including the length of the hydrophobic carbon chain and the nature of the hydrophilic head group, influences its properties, such as its critical micelle concentration (CMC) and emulsifying ability. mdpi.com For example, bis-ammonium salts like bis[2-hydroxy-3-(dodecyldimethylammonio)propyl]-alkylamine dichloride have been studied for their ability to form complexes with counterions, which affects their adsorption at liquid interfaces. mdpi.com

Characteristics of this compound Based Surfactants:

| Property | Description |

| Type | Cationic Surfactant. firp-ula.orgmdpi.com |

| Function | Emulsification, Sterilization, Bacteriostasis, Antistatic, Softening. mdpi.com |

| Mechanism | Adsorbs on negatively charged surfaces, reduces interfacial tension. wikipedia.orgasianpubs.org |

| Applications | Personal care products, crude oil mining, asphalt emulsification, disinfectants. mdpi.com |

These surfactants play a significant role in formulations where the stabilization of emulsions and modification of surface properties are required.

Polymers derived from this compound can function as viscosity modifiers and rheological additives, which are crucial for controlling the flow properties of liquid formulations. vanderbiltminerals.comfunctionalproducts.comborchers.com Rheological additives are used to manage properties like vertical flow, leveling, film thickness, and sedimentation tendency in coatings and other systems. borchers.com

High molecular weight polymers are commonly used as viscosity modifiers to alter the temperature dependence of a liquid's viscosity. functionalproducts.com In the context of this compound derivatives, their polymeric forms can increase the viscosity of aqueous solutions. For instance, polymers like hydroxypropyl cellulose (HPC), though not an ammonium compound, illustrate how hydroxylpropylated polymers behave. HPC solutions are pseudoplastic and can be affected by pH, with the best viscosity stability achieved in the pH range of 6 to 8. vanderbiltminerals.com Cationic polymers in general can interact with other components in a formulation, and their rheological effect is influenced by factors like electrolyte concentration. vanderbiltminerals.com

While direct research on this compound as a primary rheological additive is not extensively detailed in the provided context, the behavior of similar functionalized polymers suggests their potential. For example, cellulose ethers, which are non-associative thickeners, increase viscosity through the entanglement of water-soluble polymer chains. l-i.co.uk The cationic nature of poly(2-hydroxypropyl-ammonium) compounds would add another dimension to their rheological behavior through electrostatic interactions within a formulation. These additives are essential for ensuring optimal application properties and long-term stability of various industrial products. l-i.co.uk

Components of Ionic Liquids and Molten Salts

This compound cations are key building blocks in the synthesis of specific types of ionic liquids (ILs) and molten salts. The presence of the hydroxyl group imparts distinct properties, such as the ability to form hydrogen bonds, which influences the physicochemical characteristics of the resulting ionic liquid.

Protic ionic liquids (PILs) are formed through the proton transfer from a Brønsted acid to a Brønsted base. researchgate.net this compound-based PILs are synthesized by reacting 1-amino-2-propanol (a Brønsted base) with various acids. These PILs are of interest in electrochemical applications due to their potential as electrolytes. alumichem.comgoogle.com The thermal stability and conductivity of these PILs are crucial for their performance in devices like batteries and capacitors.

Research into tris(2-hydroxypropyl)ammonium (TPA) based salts has shown that their thermal stability can classify them as protic ionic liquids with melting temperatures below 100 °C or even as room-temperature ionic liquids. waterpurifyingchemicals.com The physicochemical properties, including conductivity and electrochemical stability, are critical for their application in electrochemical systems. waterpurifyingchemicals.com

Table 1: Thermal Properties of Selected Tris(2-hydroxypropyl)ammonium (TPA) Salts

| Anion | Melting Temperature (°C) | Decomposition Temperature (°C) | Classification |

| Salicylate | < 100 | > 200 | Protic Ionic Liquid |

| Nicotinate | < 100 | > 200 | Protic Ionic Liquid |

| Malonate | > 100 | > 200 | Molten Salt |

This table is generated based on data reported in literature for TPA salts, indicating their potential as protic ionic liquids or molten salts. waterpurifyingchemicals.com

The ionic conductivity of these PILs is influenced by factors such as viscosity and the extent of ion pairing. nbinno.com The Walden rule is often used to analyze the relationship between molar conductivity and viscosity, providing insights into the ionicity of the PIL. nbinno.com

A notable application of this compound based ionic liquids is in the enhancement of spectroscopic techniques. Specifically, 2-hydroxypropylammonium salicylate, [HPA][Sal], has been identified as an effective wavelength shifter in Cherenkov counting. nih.gov

Cherenkov radiation is produced when a charged particle travels through a dielectric medium at a speed greater than the phase velocity of light in that medium. In the context of radionuclide detection in water, high-energy beta emitters like 210Bi can produce Cherenkov radiation. nih.gov However, the counting efficiency is often low. The addition of [HPA][Sal] to the sample has been shown to significantly increase this efficiency. nih.gov The ionic liquid absorbs the Cherenkov photons, which are primarily in the UV region, and re-emits them at longer wavelengths, making them more readily detectable by standard liquid scintillation counters. nih.gov

Research has demonstrated that the addition of 1.4 g of [HPA][Sal] can increase the Cherenkov counting efficiency for 210Pb/210Bi detection from approximately 15% to around 60%. nih.gov This enhancement allows for more sensitive and accurate quantification of certain radionuclides. nih.gov

The interactions between this compound-based PILs and water are of fundamental importance for their application in aqueous systems. A study on the mixture of 2-hydroxypropylammonium formate (B1220265) and water across a wide range of compositions and temperatures revealed key insights into their thermophysical properties. nbinno.com

The investigation, which included measurements of density, viscosity, and electrical conductivity, was supported by computational simulations. nbinno.com The study analyzed excess molar quantities of volume, thermal expansion coefficients, and viscosity to understand the influence of temperature and composition on the mixture's properties. nbinno.com The analysis of the Walden rule in these mixtures helps to estimate deviations from ideal behavior in diluted solutions. nbinno.com Molecular dynamics simulations further elucidated the structural organization of the components within the mixture. nbinno.com

Corrosion Inhibition Studies in Industrial Environments

Ammonium compounds, including quaternary ammonium salts, are widely studied and utilized as corrosion inhibitors in various industrial settings. googleapis.comwatertechnologies.com These compounds function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. who.int The efficiency of these inhibitors is dependent on their molecular structure, the nature of the metal, and the corrosive medium. googleapis.com

The presence of heteroatoms like nitrogen and oxygen, as well as π-electrons in aromatic rings, can enhance the adsorption of the inhibitor molecules onto the metal surface. watertechnologies.com While specific studies focusing solely on this compound as a corrosion inhibitor are not extensively detailed in the provided context, the principles of corrosion inhibition by similar ammonium-based compounds are well-established. For instance, studies on 2-hydroxyethyl trimethyl ammonium salts have shown moderate corrosion inhibition for aluminum alloys in saline solutions. researchgate.net

The inhibition efficiency is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). researchgate.net

Table 2: Corrosion Inhibition Efficiency of a Quaternary Ammonium Surfactant in Different Media

| Aggressive Medium | Inhibitor Concentration | Inhibition Efficiency (%) |

| NaCl | 0.005 M | 97.03 |

| HCl | 0.005 M | 99.74 |

| H₂SO₄ | 0.005 M | 99.61 |

Data adapted from a study on a surfactant with an aromatic ammonium cation, demonstrating the high efficiency of such compounds in various corrosive environments. googleapis.com

The mechanism of inhibition can be cathodic, anodic, or mixed-type, depending on how the inhibitor affects the electrochemical reactions at the metal-solution interface. researchgate.net

Environmental Chemistry Applications

The unique properties of ammonium compounds also lend themselves to applications in environmental chemistry, particularly in the treatment of water and wastewater.

In the field of water treatment, polymeric forms of this compound, such as N,N-Dimethyl-2-Hydroxypropylammonium Chloride, are utilized for their antimicrobial properties. nbinno.com This cationic polymer effectively acts as a biocide and algaecide, contributing to water clarity and hygiene in systems like swimming pools and spas. nbinno.com

The positively charged nature of the polymer allows it to interact with the negatively charged cell membranes of microorganisms, leading to disruption of the cell membrane and subsequent cell death. nbinno.com The polymeric structure provides a long-lasting effect as it can adhere to surfaces and resist dilution. nbinno.com

While not a primary flocculant in the traditional sense of aggregating suspended inorganic particles, its role in controlling microbial growth is a key aspect of water purification and maintaining clarity. Cationic polymers, in general, are used in water treatment as coagulants and flocculants to neutralize the charge of suspended particles, allowing them to aggregate and be more easily removed through sedimentation or filtration. waterpurifyingchemicals.com

Dewatering and Filtration Processes

Poly(2-hydroxypropyl dimethyl ammonium chloride) functions as a highly effective cationic coagulant and flocculant, playing a crucial role in solid-liquid separation processes. Its application is particularly noted in wastewater treatment, mining, and mineral processing. google.comalken-murray.com The polymer's cationic nature allows it to neutralize the negative charges on suspended particles, causing them to aggregate into larger flocs. This mechanism is essential for efficient dewatering and filtration.

In industrial settings such as sewage disposal and mineral processing, the introduction of this polymer into slurry facilitates the formation of easily filtered sludge and a clear supernatant. alken-murray.com This process not only enhances the rate of water removal but also improves the quality of the separated water. A key advantage of using this polyelectrolyte is its versatility; it is effective in low turbidity water and can be applied across a range of pH levels due to its non-hydrolyzable nature. alken-murray.com

Key Functions in Dewatering and Filtration:

Coagulation: Neutralizes surface charges of suspended solids.

Flocculation: Promotes the agglomeration of destabilized particles into larger flocs.

Filtration Aid: Improves the efficiency of filtration equipment by forming a more permeable sludge cake. alken-murray.com

Table 1: Applications in Dewatering and Filtration

| Application Area | Function | Benefit |

|---|---|---|

| Wastewater Treatment | Cationic Coagulant | Enhances clarification and sludge dewatering. google.comalken-murray.com |

| Mining & Mineral Processing | Flocculant | Aids in the separation of fine mineral particles from water. alken-murray.com |

| Water Plants | Primary Coagulant | Effective in producing clear supernatant. alken-murray.com |

Demulsification Strategies

The separation of oil-in-water or water-in-oil emulsions is a critical process in industries such as petroleum production and oily wastewater treatment. Poly(2-hydroxypropyl dimethyl ammonium chloride) serves as an effective demulsifier for these applications. simo-chem.comtradeindia.com Its mechanism of action involves the disruption of the stable interfacial film that exists between oil and water droplets, which promotes coalescence and subsequent phase separation.

This cationic polymer is noted for its high-temperature resistance and shear stability, making it suitable for demanding industrial environments. simo-chem.comsimo-chem.com Furthermore, its performance is not sensitive to the pH of the system, and it is readily soluble in water in any proportion, which simplifies its application. simo-chem.comsimo-chem.com In the context of produced water from polymer flooding in oilfields, cationic demulsifiers like this polymer have demonstrated superior performance compared to nonionic alternatives. researchgate.net They work by forming complexes with stabilizing agents (like polymers used in enhanced oil recovery) at the oil-water interface, which weakens the emulsion and facilitates the separation of oil droplets. researchgate.net

Table 2: Properties as a Demulsifier

| Property | Description | Advantage in Demulsification |

|---|---|---|

| Cationic Nature | Positively charged polymer chain. | Interacts with and displaces natural surfactants at the oil-water interface. researchgate.net |

| High Temperature Resistance | Stable at elevated temperatures. | Suitable for use in heated crude oil separation processes. simo-chem.comsimo-chem.com |

| Anti-Shear | Maintains integrity under mechanical stress. | Effective in systems with high-flow or agitation. simo-chem.comsimo-chem.com |

| pH Insensitivity | Effective across a wide pH range (7-9). | Versatile application without the need for pH adjustment. simo-chem.comsimo-chem.com |

| Water Solubility | Dissolves in water in any proportion. | Ease of handling and uniform distribution in aqueous phases. simo-chem.comsimo-chem.com |

Control of Microorganism Growth in Industrial Water Systems (Algicide/Biocide)

Poly(2-hydroxypropyl dimethyl ammonium chloride) is widely utilized as a broad-spectrum, non-foaming algicide and biocide in various industrial water systems. echemi.comsinochemi.com Its cationic polymeric structure is key to its antimicrobial efficacy. nbinno.comnbinno.com The positively charged polymer interacts with the negatively charged cell membranes of microorganisms like algae and bacteria. nbinno.comnbinno.com This interaction disrupts the cell membrane, leading to the leakage of cellular contents and ultimately, cell death. nbinno.comnbinno.com

The polymeric nature of this compound provides a persistent and long-lasting biocidal effect, as the long chains can adhere to surfaces and resist rapid dilution, thereby preventing microbial regrowth. nbinno.com It is effective in controlling the growth of algae in swimming pools, spas, holding ponds, reservoirs, and industrial cooling water systems. echemi.comguidechem.com A significant advantage of this biocide is its non-foaming characteristic, which is desirable in systems with agitation or circulation, such as cooling towers and whirlpools. sinochemi.com It is also compatible with a wide range of pH levels and can be used in hard water conditions.

Table 3: Biocidal/Algicidal Applications

| System | Target Organism | Key Feature |

|---|---|---|

| Industrial Cooling Water Systems | Algae, Bacteria | Non-foaming, effective slime control. tradeindia.comechemi.com |

| Swimming Pools & Spas | Algae (including black algae) | Long-lasting, non-foaming, chlorine-free alternative. nbinno.com |

| Holding Ponds/Reservoirs | Algae | Prevents growth and maintains water clarity. echemi.com |

Derived Compounds and Analogues: Synthesis and Academic Research Significance

Tris(2-hydroxypropyl)ammonium Salts and their Properties

Tris(2-hydroxypropyl)ammonium (TPA) salts represent a significant class of compounds derived from the 2-hydroxypropylammonium structure. These salts are typically synthesized through a direct proton transfer reaction between tris(2-hydroxypropyl)amine and a carboxylic acid. researchgate.net This straightforward acid-base reaction allows for the formation of a wide array of salts with varying anions, which in turn influences the properties of the final product.

The synthesis and characterization of these salts are thoroughly investigated in the scientific literature. For instance, a series of fifteen TPA salts were synthesized using various carboxylic acids. researchgate.net The composition and structure of these newly formed compounds were confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and elemental analysis. researchgate.net For specific salts, such as those formed with salicylic, nicotinic, and malonic acids, single-crystal X-ray diffraction was employed to study the precise crystal structure and the conformation of the tris(2-hydroxypropyl)ammonium cation. researchgate.net

Research has also extended to the synthesis of TPA complexes with metal salts of biologically active carboxylic acids, such as benzoic, cinnamic, salicylic, and succinic acids. researcher.life These studies have produced new trimethylhydrometallatranes involving Nickel(II), Zinc(II), Copper(II), and Cobalt(II). researcher.life The structure of these complex salts, like the nickel(II) cinnamate (B1238496) derivative, has been determined by single-crystal X-ray diffraction, providing insight into the coordination chemistry of the TPA cation. researcher.life The thermal stability of these TPA complexes has also been evaluated and compared to analogous tris(2-hydroxyethyl)amine (triethanolamine) complexes. researcher.life

Table 1: Examples of Synthesized Tris(2-hydroxypropyl)ammonium (TPA) Salts and Characterization Methods

| Anion Derived From | Metal Ion (if applicable) | Characterization Methods Used | Reference |

| Carboxylic Acids (general) | N/A | NMR, FT-IR, Elemental Analysis | researchgate.net |

| Salicylic Acid | N/A | Single-Crystal X-ray Diffraction | researchgate.net |

| Nicotinic Acid | N/A | Single-Crystal X-ray Diffraction | researchgate.net |

| Malonic Acid | N/A | Single-Crystal X-ray Diffraction | researchgate.net |

| Cinnamic Acid | Nickel(II) | Single-Crystal X-ray Diffraction, Thermal Analysis | researcher.life |

| Benzoic Acid | Ni(II), Zn(II), Cu(II), Co(II) | Synthesis Reported | researcher.life |

| Succinic Acid | Ni(II), Zn(II), Cu(II), Co(II) | Synthesis Reported | researcher.life |

Substituted 2-Hydroxypropylammonium Compounds and Their Chemical Reactivity

The chemical reactivity of the 2-hydroxypropylammonium framework can be tuned by introducing various substituents. This allows for the synthesis of a diverse range of compounds with specific functionalities. An area of academic interest is the synthesis of compounds where the amine is part of a larger, often heterocyclic, structure.

The chemical reactivity of these substituted compounds is an area of active investigation. The presence of multiple functional groups—the hydroxyl group, the secondary amine, the pyridine (B92270) ring, and the specific substituent—creates a molecule with several potential sites for chemical reactions. The reactivity can be explored through various chemical transformations, such as Michael-type addition reactions or cyclization reactions, depending on the specific reactants and conditions employed. mdpi.com The study of these reactions helps to understand the electronic and steric effects of the substituents on the molecule's behavior.

Table 2: Research Findings on Substituted 2-Hydroxypropylammonium Pyridine Derivatives

| Substituent at 3' Position | Characterization Techniques | Investigated Activity | Reference |

| Dimethylamino | IR, ¹H-NMR, Elemental Analysis | Negative Ionotropic Activity | researchgate.net |

| Diethylamino | IR, ¹H-NMR, Elemental Analysis | Anticonvulsant Activity | researchgate.net |

| 4''-Nitrophenylamino | IR, ¹H-NMR, Elemental Analysis | Negative Ionotropic Activity | researchgate.net |

Polymeric Derivatives: Structure-Property Relationships in Chemical Science

The 2-hydroxypropylammonium moiety can be incorporated into polymeric structures to create functional materials. The synthesis of such polymers can be achieved by designing a monomer that contains the 2-hydroxypropylammonium group along with a polymerizable functional group, such as a methacrylate. The properties of the resulting polymer are intrinsically linked to its molecular structure, a concept known as the structure-property relationship. minarjournal.com

The final properties of a polymer are influenced by numerous microstructural factors. researchgate.net For polymeric derivatives of 2-hydroxypropylammonium, key structural elements that would dictate the material's characteristics include the molecular weight of the polymer chains, the nature of the counter-ion associated with the ammonium (B1175870) salt, the length and flexibility of the alkyl chains attached to the nitrogen, and the degree of crosslinking between polymer chains. minarjournal.comresearchgate.net

Molecular Weight: Higher molecular weight generally leads to increased chain entanglement, resulting in enhanced mechanical strength and toughness. minarjournal.com

Chain Architecture: The arrangement of the polymer chains (e.g., linear, branched) significantly impacts properties. Linear polymers can pack more closely, potentially leading to crystalline regions that enhance stiffness and thermal stability. uomustansiriyah.edu.iq Excessive branching can hinder crystallization, resulting in a more amorphous and potentially more flexible material. uomustansiriyah.edu.iq

Crosslinking: Introducing crosslinks between polymer chains creates a network structure. A higher crosslinking density results in a more rigid and less soluble material, while a lower density yields a more flexible network. researchgate.net

Counter-ion: The choice of the anion in the ammonium salt can affect properties like solubility and thermal stability.

The relationship between these structural features and the macroscopic properties of the material is a central theme in polymer science. By systematically modifying the polymer's structure, researchers can fine-tune its properties for specific applications. For example, increasing the length of alkyl chains on the ammonium nitrogen would likely increase the polymer's hydrophobicity, affecting its interaction with different solvents. Understanding these relationships is crucial for the rational design of new polymeric materials based on 2-hydroxypropylammonium. nih.govmdpi.com

Table 3: Theoretical Structure-Property Relationships in 2-Hydroxypropylammonium Polymers

| Structural Feature | Change in Feature | Expected Effect on Property |

| Polymer Chain Length | Increase | Increased mechanical strength and viscosity |

| Degree of Crosslinking | Increase | Increased rigidity, decreased solubility |

| Alkyl Chain on Nitrogen | Increase in length | Increased hydrophobicity, potential for lower glass transition temperature |

| Crystallinity | Increase | Increased stiffness, higher melting point, reduced solubility |

Future Directions and Emerging Research Avenues in 2 Hydroxypropylammonium Chemistry

Development of Novel Synthetic Methodologies

The foundational synthesis of 2-hydroxypropylammonium compounds typically involves straightforward acid-base reactions or reactions with epoxides. For instance, tris(2-hydroxypropyl)ammonium salts have been synthesized through a direct proton transfer from a carboxylic acid to tris(2-hydroxypropyl)amine. researchgate.net Similarly, reacting isodecanoic acid with trimethylamine (B31210) and propylene (B89431) oxide yields trimethyl-N-2-hydroxypropyl ammonium (B1175870) isodecanoate. prepchem.com Another common method is the reaction between an amine, like 2-hydroxypropylamine, and a long-chain acid, such as palmitic acid, to form salts like bis(2-hydroxypropyl)ammonium palmitate.

| Synthetic Method | Reactants | Product Example | Reference |

| Acid-Base Proton Transfer | Tris(2-hydroxypropyl)amine + Carboxylic Acid | Tris(2-hydroxypropyl)ammonium salicylate | researchgate.net |

| Epoxide Ring-Opening | Isodecanoic Acid + Trimethylamine + Propylene Oxide | Trimethyl-N-2-hydroxypropyl ammonium isodecanoate | prepchem.com |

| Amine-Acid Reaction | 2-Hydroxypropylamine + Palmitic Acid | Bis(2-hydroxypropyl)ammonium palmitate | |

| One-Pot Polysaccharide Modification | Dextran (B179266) + Epichlorohydrin (B41342)/Tertiary Amine Mixture | Dextran with N-(dimethyl)-N-alkyl-N-(2-hydroxypropyl) ammonium chloride groups | researchgate.net |

Exploration of New Catalytic Applications

The catalytic activity of 2-hydroxypropylammonium salts has been recognized, particularly in polymerization reactions. For example, N,N,N-trimethyl-N-2-hydroxypropylammonium acetate (B1210297) serves as a catalyst in the production of urethanes. google.com Polymeric versions, such as N,N-Dimethyl-2-hydroxypropylammonium Chloride Polymer, can also function as promoter catalysts. made-in-china.com

The future of 2-hydroxypropylammonium catalysis lies in expanding its application to a wider range of organic transformations. As ionic liquids, these salts could be explored as dual solvent-catalyst systems for reactions where the hydroxyl group can participate in the catalytic cycle, for instance, through hydrogen bonding to activate substrates. googleapis.com There is significant potential in designing chiral versions of the 2-hydroxypropylammonium cation for use in asymmetric catalysis, a cornerstone of modern pharmaceutical synthesis. Furthermore, their utility as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases, remains an underexplored area of research. googleapis.com

Advanced Material Science Integrations

The integration of 2-hydroxypropylammonium moieties into materials has yielded promising results. Salts such as bis(2-hydroxypropyl)ammonium palmitate are known to function as phase-change materials (PCMs) for thermal energy storage. The cation has also been used as a structure-directing agent in the solvothermal synthesis of metal-organic frameworks (MOFs). researchgate.net In polymer science, poly(2-hydroxypropyldimethylammonium chloride) is a well-established polymer used in water treatment applications. cymitquimica.com Many salts of 2-hydroxypropylammonium are classified as protic ionic liquids (PILs), which possess tunable properties like ionic conductivity and thermal stability. researchgate.net

Emerging research will likely focus on creating more sophisticated and "smart" materials. This includes the development of:

Ion-Gels: Combining 2-hydroxypropylammonium-based ionic liquids with polymer networks to create solid-state electrolytes for batteries and fuel cells.

Functional Polymers: Designing polymers with pendent 2-hydroxypropylammonium groups that can respond to external stimuli like pH or temperature, for applications in drug delivery or smart coatings.

Hybrid Materials: Integrating these cations into inorganic scaffolds like silica (B1680970) or clay to create novel organic-inorganic hybrid materials for chromatography, sensing, or catalysis.

Amphiphilic Systems: The synthesis of cationic amphiphilic hydrogels containing 2-hydroxypropylammonium groups points towards applications in controlled release and biomedical engineering. researchgate.net

| Material Type | Function/Application | Example Compound/System | Reference |

| Protic Ionic Liquid (PIL) | Electrolytes, Buffers | Tris(2-hydroxypropyl)ammonium salts of carboxylic acids | researchgate.net |

| Phase-Change Material (PCM) | Thermal Energy Storage | Bis(2-hydroxypropyl)ammonium palmitate | |